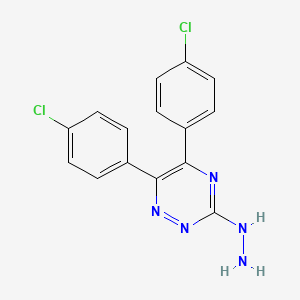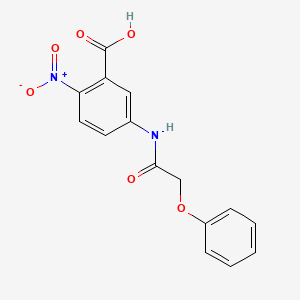![molecular formula C12H8Br2N2 B12561826 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- CAS No. 144434-74-2](/img/structure/B12561826.png)
9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-: is a chemical compound belonging to the class of beta-carbolines. Beta-carbolines are a group of alkaloids that are structurally related to indole and are known for their diverse biological activities. The compound’s structure consists of a pyridoindole core with bromine atoms at the 3 and 6 positions and a methyl group at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- typically involves the bromination of 1-methyl-9H-pyrido[3,4-b]indole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted derivatives where bromine atoms are replaced by nucleophiles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex beta-carboline derivatives. Its brominated positions make it a versatile intermediate for further functionalization.
Biology: In biological research, 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- is studied for its potential pharmacological activities. Beta-carbolines are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Its derivatives are investigated for their ability to interact with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic activities.
Comparaison Avec Des Composés Similaires
1-Methyl-9H-pyrido[3,4-b]indole: This compound lacks the bromine atoms but shares the same core structure.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound has a methoxy group at the 6 position instead of bromine atoms.
Harmane (1-Methyl-9H-pyrido[3,4-b]indole): A naturally occurring beta-carboline with similar structural features but without bromine atoms.
Uniqueness: The presence of bromine atoms at the 3 and 6 positions in 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- imparts unique chemical reactivity and potential biological activities. The bromine atoms can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the brominated positions may enhance the compound’s interaction with biological targets, potentially leading to novel pharmacological properties.
Propriétés
Numéro CAS |
144434-74-2 |
|---|---|
Formule moléculaire |
C12H8Br2N2 |
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
3,6-dibromo-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H8Br2N2/c1-6-12-9(5-11(14)15-6)8-4-7(13)2-3-10(8)16-12/h2-5,16H,1H3 |
Clé InChI |
OTJUQRPMEHCTRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=N1)Br)C3=C(N2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


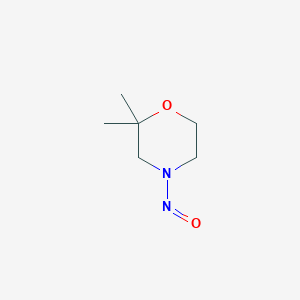
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
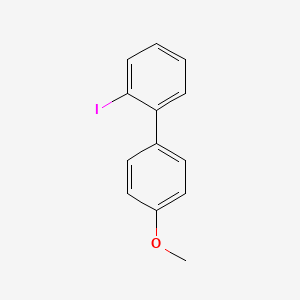
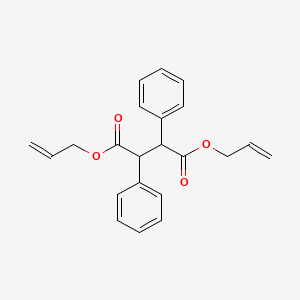
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
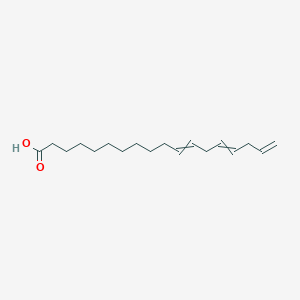
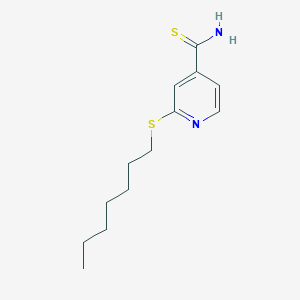

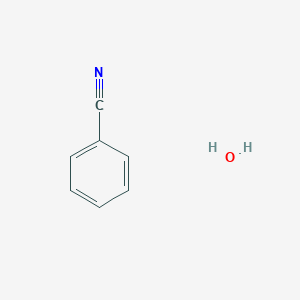
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
